![molecular formula C27H38O3S B14374579 S-[4-(Decyloxy)phenyl] 4-butoxybenzene-1-carbothioate CAS No. 90336-51-9](/img/structure/B14374579.png)
S-[4-(Decyloxy)phenyl] 4-butoxybenzene-1-carbothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-[4-(Decyloxy)phenyl] 4-butoxybenzene-1-carbothioate: is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with decyloxy and butoxy groups, along with a carbothioate functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-[4-(Decyloxy)phenyl] 4-butoxybenzene-1-carbothioate typically involves the following steps:
Formation of the Decyloxybenzene Intermediate: This step involves the reaction of decanol with phenol in the presence of a suitable catalyst to form 4-(decyloxy)phenol.
Formation of the Butoxybenzene Intermediate: Similarly, butanol reacts with phenol to form 4-butoxyphenol.
Coupling Reaction: The final step involves the coupling of 4-(decyloxy)phenol and 4-butoxyphenol with a thiocarbonyl chloride reagent under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical assays and studies.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives, providing enhanced durability and resistance to environmental factors.
作用機序
The mechanism of action of S-[4-(Decyloxy)phenyl] 4-butoxybenzene-1-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π interactions with aromatic amino acids in proteins, potentially inhibiting or modulating their activity. Additionally, the carbothioate group can form covalent bonds with nucleophilic residues, further influencing the compound’s biological activity.
類似化合物との比較
- S-[4-(Heptyloxy)phenyl] 4-butoxybenzene-1-carbothioate
- S-[4-(Octyloxy)phenyl] 4-butoxybenzene-1-carbothioate
- S-[4-(Nonoxy)phenyl] 4-butoxybenzene-1-carbothioate
Comparison:
- Structural Differences: The primary difference lies in the length of the alkyl chain attached to the phenyl ring. The decyloxy group in S-[4-(Decyloxy)phenyl] 4-butoxybenzene-1-carbothioate provides unique hydrophobic properties compared to shorter alkyl chains.
- Reactivity: The longer alkyl chain may influence the compound’s solubility and reactivity in various solvents and reaction conditions.
- Applications: The specific length of the alkyl chain can affect the compound’s suitability for different applications, such as in material science or drug development.
特性
CAS番号 |
90336-51-9 |
|---|---|
分子式 |
C27H38O3S |
分子量 |
442.7 g/mol |
IUPAC名 |
S-(4-decoxyphenyl) 4-butoxybenzenecarbothioate |
InChI |
InChI=1S/C27H38O3S/c1-3-5-7-8-9-10-11-12-22-30-25-17-19-26(20-18-25)31-27(28)23-13-15-24(16-14-23)29-21-6-4-2/h13-20H,3-12,21-22H2,1-2H3 |
InChIキー |
ICJMDNALZLRBQM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-Iodo-3-methylpent-1-yn-3-yl)oxy]ethan-1-ol](/img/structure/B14374500.png)
![2-[(2-Hydroxyphenyl)methylamino]acetic acid;hydrochloride](/img/structure/B14374507.png)
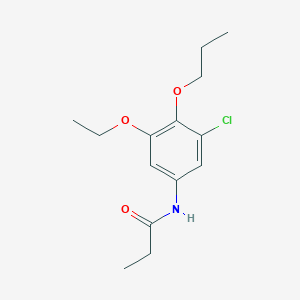
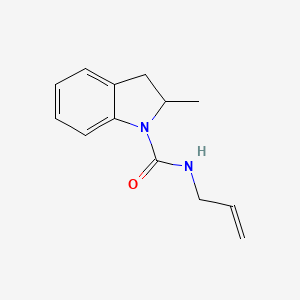
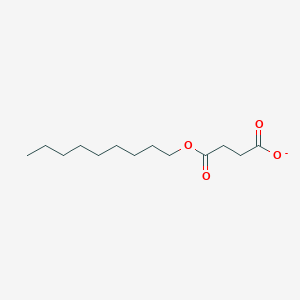


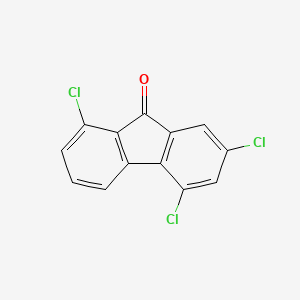

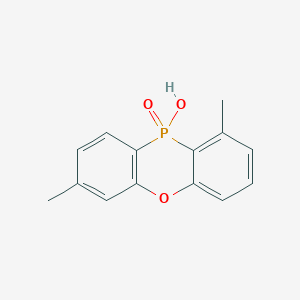
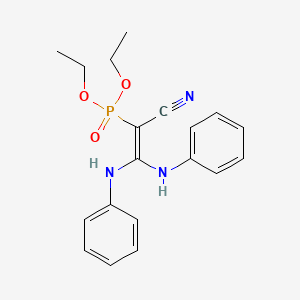
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(diphenylmethyl)glycine](/img/structure/B14374556.png)


